molecular formula C5H7NO B3377780 2-(Oxetan-3-yl)acetonitrile CAS No. 1350636-97-3

2-(Oxetan-3-yl)acetonitrile

Cat. No.: B3377780
CAS No.: 1350636-97-3
M. Wt: 97.12
InChI Key: LDVDJSCCYCAJSA-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)acetonitrile is an organic compound with the molecular formula C₅H₇NO It features a four-membered oxetane ring attached to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production methods for 2-(Oxetan-3-yl)acetonitrile are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The oxetane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxetane oxides.

    Reduction: Formation of 2-(Oxetan-3-yl)ethylamine.

    Substitution: Formation of various substituted oxetane derivatives.

Scientific Research Applications

2-(Oxetan-3-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yl)acetonitrile is unique due to the combination of the oxetane ring and the acetonitrile group, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(oxetan-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDJSCCYCAJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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